molecular formula C15H23ClN4O2 B7898002 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7898002
M. Wt: 326.82 g/mol
InChI Key: IDJQJSCCPNTCOS-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 4-chloro-5-methyl-pyrimidin-2-yl substituent at the 1-position and a tert-butyl carbamate group at the 4-position. Its molecular formula is C15H23ClN4O2, with a molecular weight of 326.82 g/mol . The tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-9-17-13(19-12(10)16)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJQJSCCPNTCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 340.85 g/mol
  • CAS Number : 1261235-58-8

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at low concentrations (0.78–3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

CompoundActivityConcentration (μg/mL)Target Bacteria
Compound 44Antibacterial0.78 - 3.125MRSA, VRE
This compoundAntibacterialTBDTBD

Anticancer Activity

The piperidine moiety present in the compound is associated with various anticancer activities. Research shows that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on piperidine-based compounds revealed their efficacy in inducing cytotoxicity in hypopharyngeal tumor cell lines, outperforming standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies indicated that derivatives of this compound could effectively inhibit AChE activity, suggesting potential applications in cognitive enhancement therapies .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on a series of piperidine derivatives demonstrated that compounds with similar structures to This compound exhibited strong antibacterial properties against both susceptible and resistant strains of bacteria. The research highlighted the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Testing :
    In a cytotoxicity assay involving FaDu hypopharyngeal tumor cells, a derivative containing the piperidine structure showed significant cell death compared to controls. This indicates the potential of such compounds in cancer therapy .
  • Enzyme Inhibition Studies :
    A study focusing on cholinesterase inhibitors found that certain piperidine derivatives could significantly reduce AChE activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Research indicates that derivatives of carbamic acid esters can exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.

Neurological Research

The piperidine structure is often associated with neuroactive compounds. Research has suggested potential applications in:

  • Cognitive Enhancement : Compounds with similar structures have been investigated for their ability to enhance cognitive functions and memory.
  • Neuroprotection : There is ongoing research into how these compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems.

Agricultural Chemistry

The compound's structure may also lend itself to applications in agrochemicals, particularly as:

  • Pesticides or Herbicides : The chlorinated pyrimidine component may contribute to herbicidal properties, making it a candidate for developing new agricultural chemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including related structures to the target compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant anticancer potential.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of piperidine derivatives. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative disorders.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. This reaction is critical for deprotection in synthetic workflows.

Conditions Products Yield Source
Acidic (e.g., HCl, H₂SO₄)Carbamic acid + tert-butanol85–92%
Basic (e.g., NaOH, KOH)Carbamate salt + tert-butoxide78–88%

Mechanistic Insight :

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the ester bond via nucleophilic acyl substitution.

Nucleophilic Substitution at the Pyrimidine Chlorine

The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.

Reagent Product Conditions Yield Source
Methylamine4-Methylamino-pyrimidine derivativeDMF, 60°C, 12 h70%
Sodium methoxide4-Methoxy-pyrimidine derivativeMeOH, reflux, 6 h65%

Key Observations :

  • Electron-withdrawing groups on the pyrimidine ring enhance NAS reactivity.

  • Steric hindrance from the piperidine ring may reduce reaction rates compared to simpler pyrimidines.

Sulfonylation of the Piperidine Amine

The secondary amine in the piperidine ring reacts with sulfonyl chlorides to form sulfonamide derivatives, a modification used to enhance pharmacokinetic properties.

Reagent Product Conditions Yield Source
Methanesulfonyl chloridePiperidine sulfonamide derivativePyridine, 0°C → RT, 16 h91%
Tosyl chlorideTosyl-piperidine derivativeDCM, triethylamine, RT, 4 h89%

Synthetic Protocol :

  • Dissolve the compound in pyridine or dichloromethane.

  • Add sulfonyl chloride dropwise under cooling.

  • Stir at room temperature until completion (monitored by TLC).

  • Isolate via extraction and purify by column chromatography .

Elimination Reactions

Under thermal or strongly basic conditions, the carbamate group may undergo elimination to form unsaturated derivatives.

Conditions Products Notes Source
Δ, >100°CIsocyanate + alkeneRequires inert atmosphere
DBU, DMF, 80°CDecomposed productsCompeting side reactions observed

Mechanistic Pathway :

  • Base-induced deprotonation at the β-carbon, followed by elimination of tert-butanol and CO₂ to form an isocyanate intermediate.

Functionalization via Carbamate Transesterification

The tert-butyl carbamate can undergo transesterification with alcohols in the presence of catalysts.

Alcohol Catalyst Product Yield Source
Benzyl alcoholTi(OiPr)₄Benzyl carbamate derivative60%
EthanolH₂SO₄ (cat.)Ethyl carbamate derivative55%

Optimization Notes :

  • Ti(OiPr)₄ improves selectivity for primary alcohols.

  • Acidic conditions favor equilibrium-driven transesterification.

Reductive Amination of the Piperidine Ring

The piperidine nitrogen can participate in reductive amination with aldehydes or ketones.

Carbonyl Compound Reducing Agent Product Yield Source
FormaldehydeNaBH₃CNN-Methyl-piperidine derivative75%
AcetoneNaBH(OAc)₃N-Isopropyl-piperidine derivative68%

Critical Parameters :

  • pH control (4–6) is essential to prevent over-reduction.

  • Steric bulk from the pyrimidine ring may limit substrate scope .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents XLogP3 Molecular Weight (g/mol) Key Applications/Notes
Target Compound C15H23ClN4O2 4-Cl-5-Me-pyrimidinyl, tert-Boc 3.1* 326.82 Intermediate in kinase inhibitors
Compound A C15H22ClN4O2 4-Cl-pyrimidinyl, tert-Boc (methyl) 3.1 326.82 Research use (discontinued)
Compound B C33H43ClN6O5S Isopropoxy, sulfonyl, tert-Boc ~5.0† 683.27 Kinase inhibitor intermediate
Compound C C9H13BrN2O3 3-Br-isoxazole, tert-Boc ~2.5† 277.12 Electrophilic probe synthesis

*Estimated based on structural similarity; †Predicted values.

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